molecular formula C24H24O5 B5233743 Benzyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate

Benzyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate

Cat. No.: B5233743
M. Wt: 392.4 g/mol
InChI Key: DQYOJCCFEXLWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetate is a synthetic benzo[c]chromen derivative characterized by a benzyl ester group and a 2-ethyl substituent on the fused bicyclic scaffold. This compound belongs to a broader class of chromenones, which are explored for diverse applications, including pharmaceuticals and agrochemicals, due to their structural versatility . The benzo[c]chromen core provides a rigid framework that can be functionalized at positions 2, 3, 4, or 6, enabling modulation of physicochemical and biological properties.

Properties

IUPAC Name

benzyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24O5/c1-2-17-12-20-18-10-6-7-11-19(18)24(26)29-22(20)13-21(17)27-15-23(25)28-14-16-8-4-3-5-9-16/h3-5,8-9,12-13H,2,6-7,10-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYOJCCFEXLWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OCC3=CC=CC=C3)OC(=O)C4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

Benzyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Benzyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural homology with several derivatives differing in substituent positions, ester groups, or functional modifications. Below is a detailed comparison:

Substituent Variations on the Benzo[c]chromen Core

Compound Name Substituent Position & Group Molecular Formula Molecular Weight Key Properties/Applications Reference ID
Benzyl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate 4-methyl, 6-oxo, 3-O-benzyl C₂₃H₂₂O₅ 378.42 Structural analog; increased steric bulk at position 4 may hinder enzymatic hydrolysis
Butyl [(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate 2-chloro, 6-oxo, 3-O-butyl C₂₀H₂₃ClO₅ 378.85 Chlorine substituent enhances electrophilicity; potential pesticidal activity
Isopropyl [(2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate 2-ethyl, 6-oxo, 3-O-isopropyl C₂₀H₂₄O₅ 344.41 Reduced steric hindrance compared to benzyl ester; higher volatility
6-Oxo-6H-benzo[c]chromen-3-yl benzoate 6-oxo, 3-O-benzoyl C₂₀H₁₄O₄ 318.33 Aromatic ester group may enhance UV stability

Key Observations:

  • Position 2 vs. 4 Substituents: The 2-ethyl group in the target compound (vs.
  • Halogenation: Chlorine at position 2 (as in ) increases molecular polarity and reactivity, making it suitable for covalent binding in pesticidal applications .
  • Ester Group Variations: Benzyl esters (target compound) enhance lipophilicity, favoring membrane permeability, whereas isopropyl or butyl esters () may improve metabolic stability .

Functional Group Modifications

Compound Name Functional Modification Notable Property Reference ID
2-((4-Methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy)acetic acid Carboxylic acid derivative Hydrolysis product; used as a synthetic intermediate
N-(8,9-Dimethoxy-6-oxo-6H-benzo[c]chromen-3-yl)propionamide Amide linkage, methoxy groups Enhanced hydrogen-bonding capacity; tested as enzyme inhibitor
O,O-Diethyl O-(7,8,9,10-tetrahydro-6-oxo-6H-benzo[c]chromen-3-yl) phosphorothioate Phosphorothioate ester Pesticidal activity via acetylcholinesterase inhibition

Key Observations:

  • Acid vs. Ester: The carboxylic acid derivative () exhibits higher aqueous solubility, suggesting the target compound’s benzyl ester acts as a prodrug.
  • Amide vs. Ester: Amide derivatives () display improved metabolic stability but reduced cellular uptake compared to esters.

Structural and Analytical Insights

Crystallographic studies using SHELX software (e.g., SHELXL, SHELXS) have been critical in resolving the molecular conformations of these compounds. For example:

  • The benzo[c]chromen core adopts a planar conformation, with substituents like ethyl or methyl groups influencing packing efficiency in crystal lattices .
  • Hydrogen-bonding interactions between ester oxygen atoms and adjacent molecules stabilize the crystal structures of analogs like benzyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.